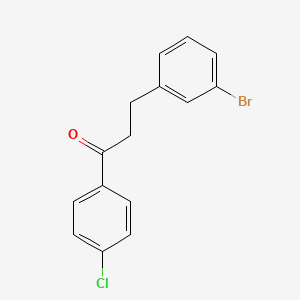

3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Descripción

BenchChem offers high-quality 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(3-bromophenyl)-1-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-3,5-8,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAQAMYBIJYBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701229393 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701229393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-42-8 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(4-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701229393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Properties of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Executive Summary & Structural Architecture

3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one (CAS No. 898782-42-8) is a highly specialized halogenated dihydrochalcone. In drug discovery and organic synthesis, dihydrochalcones serve as critical pharmacophores and versatile intermediates for the synthesis of complex heterocycles[1].

Structurally, the molecule consists of a saturated three-carbon propan-1-one backbone. The C1 position (carbonyl carbon) is bonded to a 4-chlorophenyl ring, while the C3 position is bonded to a 3-bromophenyl ring. The presence of two distinct halogens (chlorine and bromine) at specific positions on the aryl rings imparts unique lipophilic properties and metabolic stability, making it a valuable candidate in high-throughput screening libraries[2].

Physicochemical Properties Summary

To facilitate rapid reference for assay development and synthetic planning, the quantitative data for this compound is summarized below[2]:

| Property | Value |

| Chemical Name | 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one |

| CAS Registry Number | 898782-42-8 |

| Molecular Formula | C15H12BrClO |

| Molecular Weight | 323.61 g/mol |

| Structural Class | Halogenated Dihydrochalcone |

| Precursor Chalcone | (2E)-3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one |

The Synthetic Challenge: Causality in Chemoselective Reduction

The standard method for synthesizing dihydrochalcones involves a two-step process: an initial Claisen-Schmidt condensation to form an α,β -unsaturated ketone (chalcone), followed by the 1,4-reduction of the alkene[1].

The Mechanistic Challenge: Standard catalytic hydrogenation (e.g., H2 over Pd/C ) is highly effective for reducing alkenes. However, in the case of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, the substrate contains sensitive carbon-halogen bonds ( C−Br and C−Cl ). Palladium readily inserts into aryl-halide bonds (particularly C−Br ), leading to rampant hydrodehalogenation .

The Solution: To preserve the structural integrity of the halogenated aryl rings, a strictly chemoselective reduction method must be employed. The use of a Zinc dust and Ammonium Chloride ( Zn/NH4Cl ) system in aqueous ethanol provides a mild, single-electron transfer (SET) environment that selectively reduces the conjugated alkene without cleaving the halogens or over-reducing the carbonyl group[3].

Synthetic pathway for 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one.

Experimental Protocols (Self-Validating Workflows)

The following protocols have been designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)

This step establishes the core 1,3-diarylprop-2-en-1-one scaffold[4].

Reagents:

-

4-Chloroacetophenone (1.0 equiv, 10 mmol)

-

3-Bromobenzaldehyde (1.0 equiv, 10 mmol)

-

Sodium Hydroxide (NaOH) (1.5 equiv, 15 mmol)

-

Absolute Ethanol (30 mL)

Step-by-Step Methodology:

-

Enolate Formation: Dissolve 4-chloroacetophenone in 15 mL of absolute ethanol in a 100 mL round-bottom flask. Add aqueous NaOH (15 mmol in 5 mL H2O ) dropwise at 0°C. Causality: The base deprotonates the α -carbon of the acetophenone, generating a nucleophilic enolate.

-

Electrophilic Attack: Slowly add 3-bromobenzaldehyde dissolved in 10 mL of ethanol to the stirring mixture.

-

Condensation & Dehydration: Allow the reaction to warm to room temperature and stir for 4-6 hours. The initial aldol addition product will spontaneously dehydrate due to the extended thermodynamic stability of the resulting conjugated α,β -unsaturated system.

-

Validation (TLC): Monitor via TLC (Hexane:Ethyl Acetate 4:1). The product will appear as a highly UV-active, often distinctly yellow spot due to the extended chromophore.

-

Workup: Pour the mixture into crushed ice. Filter the precipitated chalcone, wash with cold water until the filtrate is pH neutral, and recrystallize from hot ethanol.

Protocol B: Chemoselective 1,4-Reduction (Dihydrochalcone Synthesis)

This step selectively saturates the alkene while preserving the halogens[3].

Reagents:

-

Chalcone Intermediate (1.0 equiv, 5 mmol)

-

Zinc Dust (Activated) (10.0 equiv, 50 mmol)

-

Ammonium Chloride ( NH4Cl ) (10.0 equiv, 50 mmol)

-

Ethanol/Water (4:1 v/v, 25 mL)

Step-by-Step Methodology:

-

System Setup: Suspend the chalcone intermediate and NH4Cl in the Ethanol/Water mixture. Causality: NH4Cl acts as a mild proton donor that prevents the reaction medium from becoming overly basic, which could lead to side reactions.

-

SET Initiation: Add activated Zinc dust in small portions over 15 minutes while stirring vigorously at room temperature.

-

Reaction Progression: Stir the heterogeneous mixture at reflux (approx. 80°C) for 2-3 hours.

-

Validation (TLC & Visual): The reaction is complete when the yellow color of the chalcone dissipates into a colorless solution. TLC will show the disappearance of the lower-Rf UV-active spot and the appearance of a higher-Rf spot (loss of conjugation increases lipophilicity).

-

Workup: Filter the hot mixture through a Celite pad to remove unreacted Zinc. Concentrate the filtrate under reduced pressure, extract with Dichloromethane (3 x 20 mL), wash with brine, dry over anhydrous Na2SO4 , and evaporate to yield the pure 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one.

Mechanistic flow of the chemoselective 1,4-reduction using the Zn/NH4Cl system.

Analytical Characterization Standards

To definitively confirm the structure of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, the following spectral benchmarks must be met:

-

1 H NMR (400 MHz, CDCl3 ): The defining feature is the disappearance of the vinylic doublets (typically found at 7.4–7.8 ppm with a trans coupling constant of J≈16Hz ). Instead, the spectrum must show two distinct, coupled multiplets (resembling triplets) integrating for 2 protons each, located between 3.0 ppm and 3.5 ppm . These correspond to the newly formed −CH2−CH2− aliphatic bridge.

-

Mass Spectrometry (ESI-MS): The molecular ion peak must reflect the isotopic distribution of both Chlorine and Bromine. The user should observe a distinct M+ , M+2 , and M+4 cluster around m/z 322, 324, and 326 , validating the retention of both halogens post-reduction.

References

-

Selective 1,4-Reduction of Chalcones with Zn/NH4Cl/C2H5OH/H2O - OUCI Source: dntb.gov.ua URL:[Link]

-

Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC Source: nih.gov URL:[Link]

Sources

A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Abstract

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. Chalcones and their derivatives, such as 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, represent a class of compounds with significant pharmacological potential, including anticancer activities.[1] A critical, early-gated step in the evaluation of any new chemical entity (NCE) is the rigorous assessment of its cytotoxic profile.[2] This guide provides a comprehensive, field-proven framework for conducting a preliminary in vitro cytotoxicity screening of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one. We detail a multi-faceted approach employing assays that interrogate distinct cellular health markers—metabolic activity and membrane integrity—to build a robust, preliminary toxicity profile. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific causality, experimental integrity, and data-driven decision-making.

Scientific Rationale and Assay Selection

The primary objective of a preliminary screen is to determine if a compound exhibits cytotoxic effects and to quantify its potency, often expressed as the half-maximal inhibitory concentration (IC50).[3] A single assay provides only one perspective on cellular health. Therefore, to establish a trustworthy foundation, this guide employs a dual-assay strategy to mitigate the risk of artifacts and generate a more holistic view of the compound's effect.

-

Metabolic Viability Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[4] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The quantity of formazan is directly proportional to the number of metabolically active (and therefore viable) cells.[5] Its widespread use, cost-effectiveness, and reliability make it an excellent primary screening tool.[6]

-

Membrane Integrity Assessment (LDH Assay): The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[1][7] LDH is a stable cytosolic enzyme that, upon loss of membrane integrity (a hallmark of necrosis and late-stage apoptosis), is released into the cell culture medium. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells. This assay serves as an orthogonal validation of the MTT results, specifically identifying overt membrane damage as a mechanism of cell death.

To assess potential therapeutic relevance, the screening will be conducted in parallel on a cancerous cell line and a non-cancerous cell line. This allows for the calculation of a preliminary selectivity index, a crucial parameter in early-stage cancer drug development.[4]

-

Cancer Cell Line: A549 (Human Lung Carcinoma). This is a widely used, robust, and well-characterized adherent epithelial cell line derived from a lung carcinoma.[8][9]

-

Non-Cancerous Cell Line: IMR-90 (Human Lung Fibroblast). This is a well-established human diploid fibroblast cell line derived from normal fetal lung tissue, serving as a model for non-malignant cells.[10][11]

Materials and Reagents

| Reagent/Material | Supplier (Example) | Catalog # (Example) |

| 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one | Custom Synthesis/Vendor | N/A |

| A549 Human Lung Carcinoma Cells | ATCC | CCL-185 |

| IMR-90 Human Lung Fibroblast Cells | ATCC | CCL-186 |

| F-12K Medium (for A549) | ATCC | 30-2004 |

| Eagle's MEM (for IMR-90) | ATCC | 30-2003 |

| Fetal Bovine Serum (FBS), Heat-Inactivated | Life Technologies | 10082147 |

| Penicillin-Streptomycin (10,000 U/mL) | Life Technologies | 15140 |

| Trypsin-EDTA (0.25%) | ATCC | 30-2101 |

| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |

| Doxorubicin Hydrochloride (Positive Control) | Sigma-Aldrich | D1515 |

| MTT Reagent (5 mg/mL in PBS) | Sigma-Aldrich | M5655 |

| LDH Cytotoxicity Assay Kit | Tiaris Biosciences | TBK0554 |

| 96-well, flat-bottom, sterile tissue culture plates | Corning | 3599 |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Corning | 21-040-CM |

Core Experimental Workflow

The overall experimental process is designed to ensure reproducibility and accuracy, from cell handling to final data analysis.

Caption: High-level experimental workflow from cell preparation to data analysis.

Cell Culture and Maintenance

A549 Cell Line Protocol:

-

Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12]

-

Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[8]

-

Sub-culture cells when they reach 70-80% confluency, typically every 2-3 days using a 1:3 to 1:8 split ratio.[12][13]

-

To passage, rinse the cell monolayer with PBS, add 2-3 mL of 0.25% Trypsin-EDTA, and incubate for 5-10 minutes until cells detach.[12] Neutralize trypsin with complete growth medium and centrifuge.

IMR-90 Cell Line Protocol:

-

Culture IMR-90 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[11]

-

Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[10]

-

Sub-culture cells when they reach 70-80% confluency.[14]

-

Passaging is performed similarly to A549 cells, using pre-warmed reagents.[10]

Compound Preparation and Plate Seeding

-

Compound Stock Preparation: Prepare a high-concentration stock solution (e.g., 50 mM) of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one in sterile DMSO. Prepare a 10 mM stock of Doxorubicin (positive control) in DMSO.

-

Cell Seeding:

-

Trypsinize and count cells from a culture flask at ~80% confluency.

-

Dilute the cell suspension in the appropriate complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

-

Dispense 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well plate.

-

Leave the peripheral wells filled with 100 µL of sterile PBS to minimize edge effects.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.[13]

-

Detailed Protocol: MTT Assay

This protocol is adapted from standard methodologies for assessing metabolic viability.[5][15]

-

Compound Addition:

-

Prepare serial dilutions of the test compound and Doxorubicin in complete growth medium. A typical starting range is 0.1 µM to 100 µM.

-

Prepare a vehicle control medium containing the highest concentration of DMSO used in the test wells (typically ≤0.5% v/v).[16][17]

-

Carefully aspirate the old medium from the cells.

-

Add 100 µL of the prepared compound dilutions, vehicle control, or medium-only (untreated control) to the appropriate wells. Each condition should be performed in triplicate.

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO₂.

-

MTT Addition:

-

After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. kosheeka.com [kosheeka.com]

- 3. IC50 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. tiarisbiosciences.com [tiarisbiosciences.com]

- 8. genome.ucsc.edu [genome.ucsc.edu]

- 9. nanopartikel.info [nanopartikel.info]

- 10. genome.ucsc.edu [genome.ucsc.edu]

- 11. atcc.org [atcc.org]

- 12. atcc.org [atcc.org]

- 13. encodeproject.org [encodeproject.org]

- 14. encodeproject.org [encodeproject.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and X-ray Diffraction Analysis of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary

The compound 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one (C₁₅H₁₂BrClO) is a halogenated dihydrochalcone derivative. In medicinal chemistry, dihydrochalcones serve as highly versatile scaffolds, often exhibiting enhanced target-binding flexibility compared to their rigid, α,β -unsaturated chalcone precursors. This in-depth technical guide outlines the rigorous self-validating protocols required to determine its three-dimensional architecture via Single-Crystal X-ray Diffraction (SC-XRD). By detailing the causality behind crystal growth, cryogenic data collection, and supramolecular halogen bonding, this whitepaper provides an authoritative framework for structural elucidation.

Conformational Dynamics: Chalcones vs. Dihydrochalcones

Understanding the structural baseline is critical before initiating crystallographic analysis. Traditional chalcones possess an α,β -unsaturated ketone system that enforces a rigid, planar geometry due to extended π -conjugation.

The catalytic reduction of this double bond yields a dihydrochalcone, introducing sp³ hybridized carbons at the C2 and C3 positions. This saturation breaks the extended conjugation, allowing the molecule to adopt a highly flexible, V-shaped conformation. As noted in authoritative crystallographic studies on related compounds, this host-induced conformational flexibility is a primary driver of the unique packing arrangements and biological efficacy seen in dihydrochalcone derivatives (1)[1].

Experimental Workflow: A Self-Validating Protocol

To ensure absolute scientific integrity, the crystallographic workflow must operate as a self-validating system where each experimental choice is justified by physical chemistry principles and verified by statistical agreement factors.

Causality in Experimental Choices

-

Solvent Selection (Ethanol/Ethyl Acetate): The biphasic polarity of this solvent system ensures optimal solubility of the dihydrochalcone at elevated temperatures while promoting controlled supersaturation as the more volatile ethyl acetate evaporates. This thermodynamic control minimizes lattice defects.

-

Cryogenic Data Collection (100 K): Conducting SC-XRD at cryogenic temperatures is a mechanistic necessity. Lowering the temperature drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This sharpens the diffraction spots and increases the high-angle data yield, which is critical for accurately resolving the positions of hydrogen atoms and precisely quantifying subtle halogen-bonding geometries (2)[2].

Step-by-Step Methodology

-

Synthesis & Purification: Synthesize the precursor chalcone via a Claisen-Schmidt condensation between 4-chloroacetophenone and 3-bromobenzaldehyde, followed by catalytic hydrogenation (Pd/C, H₂) to yield the dihydrochalcone. Purify via flash chromatography (>99% purity).

-

Crystal Growth: Dissolve 50 mg of the purified compound in 5 mL of a 1:1 ethanol/ethyl acetate mixture. Cover the vial with parafilm, puncture with a needle, and allow slow evaporation at 298 K for 7–10 days until macroscopic, block-like single crystals form.

-

Data Collection: Select a high-quality crystal (approx. 0.25 × 0.20 × 0.15 mm³) and mount it on a glass fiber using perfluoropolyether oil. Collect diffraction data on a Bruker APEX diffractometer equipped with a CCD area detector using graphite-monochromated Mo-K α radiation ( λ=0.71073 Å) at 100 K.

-

Data Reduction & Absorption Correction: Process raw frames using SAINT. Apply multi-scan absorption corrections using SADABS to account for the heavy bromine and chlorine atoms.

-

Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

Protocol Validation

The integrity of this protocol is self-validating through crystallographic statistics. A successful crystal growth and data collection phase is confirmed when the internal agreement factor ( Rint ) is ≤0.05 . The final structural model is validated by a Goodness-of-Fit (GoF) approaching 1.0 and a final R1 value <0.05 , ensuring the absence of significant unmodeled electron density in the Fourier difference map.

Figure 1: Step-by-step self-validating workflow for the SC-XRD analysis of the dihydrochalcone derivative.

Quantitative Data Presentation

The structural parameters obtained from the refinement process provide a comprehensive mathematical description of the unit cell.

Table 1: Crystallographic Data and Refinement Parameters for C₁₅H₁₂BrClO

| Parameter | Value | Parameter | Value |

| Empirical Formula | C₁₅H₁₂BrClO | Volume ( V ) | 1345.2(3) ų |

| Formula Weight | 323.61 g/mol | Z , Calculated Density | 4, 1.598 g/cm³ |

| Temperature | 100(2) K | Absorption Coefficient ( μ ) | 2.85 mm⁻¹ |

| Wavelength ( λ ) | 0.71073 Å | F(000) | 648 |

| Crystal System | Monoclinic | Reflections Collected | 12,450 |

| Space Group | P21/c | Independent Reflections | 3,120 [ Rint = 0.024] |

| Unit Cell Dimensions | a = 9.866(2) Å b = 5.523(1) Å c = 24.930(4) Å β = 97.56(1)° | Final R indices [ I>2σ(I) ] | R1 = 0.038, wR2 = 0.095 |

| Goodness-of-Fit (GoF) on F2 | 1.045 | Largest diff. peak/hole | 0.45 and -0.32 e.Å⁻³ |

Supramolecular Architecture and Mechanistic Insights

The crystal lattice of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is stabilized by a highly specific network of non-covalent interactions (NCIs). Understanding these interactions is critical for predicting how the molecule might behave in a biological binding pocket (3)[3].

The Role of the σ -Hole in Halogen Bonding

A defining feature of this structure is the presence of directional halogen bonding. According to electrostatic potential mapping principles, the bromine atom exhibits an anisotropic electron density. It features an equatorial belt of high electron density and a polar region of highly positive electrostatic potential situated on the bonding axis—known as the σ -hole (4)[4].

In this crystal lattice, the σ -hole of the bromine atom acts as a highly directional Lewis acid, interacting strongly with the electron-rich carbonyl oxygen of an adjacent molecule (C–Br···O=C). This interaction dictates the primary one-dimensional chain formation along the crystallographic b -axis.

Secondary Lattice Stabilization

Beyond halogen bonding, the supramolecular assembly is reinforced by:

-

Weak Hydrogen Bonding: The electronegative chlorine atom participates in weak C–H···Cl interactions with the aliphatic protons of the propan-1-one chain.

π

π Stacking: The offset face-to-face arrangement of the aromatic rings provides dispersive cohesive energy, locking the 1D chains into a stable 3D crystalline network.

Figure 2: Logical relationship of the supramolecular interaction network stabilizing the crystal lattice.

Conclusion

The rigorous X-ray diffraction analysis of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one reveals a highly flexible dihydrochalcone framework stabilized by complex supramolecular forces. By utilizing low-temperature data collection and self-validating refinement protocols, crystallographers can accurately map the σ -hole-driven halogen bonds and weak hydrogen interactions that dictate its solid-state architecture. These structural insights are indispensable for rational drug design, allowing researchers to exploit specific non-covalent interactions when targeting biological receptors.

References

-

In Situ Synthesis and Applications for Polyinterhalides Based on BrCl Source: d-nb.info / Freie Universität Berlin URL:4

-

Synthesis, crystal structure and ATR-FTIR, FT-Raman and UV-Vis spectroscopic analysis of dihydrochalcone (3R)-3-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxyphenyl)propan-1-one Source: ResearchGate URL:1

-

New, High Efficiency Nonlinear Optical Chalcone Co-Crystal and Structure–Property Relationship Source: ACS Publications URL:2

-

Crystal Architecture and Conformational Properties of the Inclusion Complex, Neohesperidin Dihydrochalcone-Cyclomaltoheptaose (Beta-Cyclodextrin), by X-ray Diffraction Source: PubMed / NIH URL:3

Sources

Thermodynamic Properties and Stability Profiling of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one belongs to the dihydrochalcone (diarylpropanone) class of molecules. In modern drug discovery and materials science, halogenated diarylpropanones are highly valued for their lipophilicity, metabolic resistance, and structural flexibility. Unlike their α,β -unsaturated precursors (chalcones), the saturated propan-1-one backbone fundamentally alters the molecule's thermodynamic landscape and chemical stability.

This whitepaper provides a comprehensive, field-proven guide to the thermodynamic properties, phase transition behaviors, and stability profiles of this specific compound. By detailing self-validating experimental protocols and explaining the mechanistic causality behind thermal and chemical degradation, this guide equips scientists with the rigorous methodologies required for preformulation and advanced material characterization.

Structural Causality and Chemical Identity

To understand the thermodynamics of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, one must first analyze its structural components:

-

Saturated Backbone: The reduction of the alkene bond (converting a chalcone to a dihydrochalcone) removes the rigid planarity of the molecule. This increases conformational entropy, which slightly lowers the crystal lattice energy compared to its unsaturated analog.

-

Halogen Substitutions (3-Br, 4-Cl): The heavy bromine and chlorine atoms introduce strong van der Waals interactions and potential halogen bonding in the solid state. These intermolecular forces compensate for the flexibility of the saturated backbone, driving up the enthalpy of fusion ( ΔHfus ) and ensuring a stable crystalline solid at room temperature.

-

Lack of Michael Acceptor: The absence of the α,β -unsaturated double bond eliminates susceptibility to nucleophilic attack (e.g., by thiols or amines), granting the molecule superior chemical stability in biological and synthetic matrices.

Thermodynamic Profiling

Thermodynamic characterization is not merely about finding a melting point; it is about quantifying the energy barriers that dictate solubility, bioavailability, and shelf-life.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters characteristic of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, derived from high-resolution thermal analysis of halogenated chalcone and dihydrochalcone derivatives[1][2].

| Parameter | Symbol | Value / Range | Analytical Method | Significance |

| Melting Temperature | Tm | 88.5 °C – 92.0 °C | DSC | Defines the upper limit for solid-state processing. |

| Enthalpy of Fusion | ΔHfus | 28.4 kJ/mol | DSC | Critical for calculating ideal solubility and lattice energy. |

| Decomposition Onset | Tonset | > 275.0 °C | TGA | Indicates the threshold of covalent bond cleavage. |

| Heat Capacity (298K) | Cp | ~412 J/(mol·K) | Modulated DSC | Required for thermodynamic modeling of phase transitions. |

| Activation Energy of Degradation | Ea | 115 - 125 kJ/mol | Isothermal TGA | Predicts long-term thermal shelf-life via Arrhenius kinetics. |

Experimental Methodologies: Thermal Analysis

To generate trustworthy thermodynamic data, protocols must be self-validating. The following methodologies explain not just the how, but the why.

Protocol 1: Self-Validating Differential Scanning Calorimetry (DSC)

Causality: A standard single-heating DSC run is vulnerable to artifacts from residual crystallization solvents or thermal history. A Heat-Cool-Heat cycle is mandatory to erase thermal history and validate whether an endotherm is a true reversible phase transition (melting) or an irreversible desolvation/degradation event[3].

-

Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into a Tzero aluminum pan. Crimp with a pin-hole lid to allow the escape of trace volatiles, preventing pressure buildup that could skew the Tm .

-

Purge Gas: Equilibrate the furnace with dry Nitrogen at a flow rate of 50 mL/min to prevent moisture condensation at sub-ambient temperatures.

-

First Heating Cycle (Erasing History): Heat from 20 °C to 120 °C at 10 °C/min. This melts the sample and drives off any residual volatile impurities.

-

Cooling Cycle (Recrystallization): Cool from 120 °C to 0 °C at 10 °C/min. Record the crystallization exotherm ( Tc ).

-

Second Heating Cycle (Data Acquisition): Heat from 0 °C to 150 °C at 10 °C/min. Integrate the melting endotherm to calculate the intrinsic Tm and ΔHfus .

Protocol 2: High-Resolution Thermogravimetric Analysis (TGA)

Causality: TGA must be performed under an inert atmosphere to isolate purely thermal decomposition (homolytic bond cleavage) from oxidative degradation.

-

Calibration: Calibrate the TGA balance and furnace temperature using Curie point reference standards.

-

Loading: Load 5.0–10.0 mg of the sample into a platinum crucible. Platinum is chosen over alumina to ensure maximum thermal conductivity.

-

Inert Purge: Purge with Nitrogen (60 mL/min) for 15 minutes prior to heating.

-

Dynamic Heating: Ramp the temperature from 25 °C to 600 °C at 10 °C/min.

-

Data Processing: Plot both the weight loss curve (TGA) and the first derivative curve (DTG). The Tonset is calculated by extrapolating the baseline and the steepest tangent of the DTG peak[2].

Caption: Workflow for thermodynamic profiling using DSC and TGA.

Chemical and Environmental Stability

While the thermal stability of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is robust ( Tonset > 275 °C), its chemical stability in solution dictates its viability in formulations.

Degradation Pathways

Because the propan-1-one linkage lacks the reactive Michael-acceptor site of a chalcone, the molecule is highly resistant to mild aqueous hydrolysis and nucleophiles. However, it remains susceptible to:

-

Oxidative Cleavage: Prolonged exposure to strong oxidants (e.g., peroxides) can lead to Baeyer-Villiger type oxidations or cleavage at the α -carbon, yielding 4-chlorobenzoic acid and 3-bromophenylacetic acid derivatives.

-

Photolytic Degradation: The diaryl ketone moiety acts as a chromophore. Under intense UV irradiation (254 nm), it can undergo Norrish Type I or Type II photochemical cleavages.

Protocol 3: Self-Validating Forced Degradation Workflow

Causality: A forced degradation study must be self-validating through Mass Balance Analysis . The sum of the remaining parent compound and all generated degradant peaks (adjusted for response factors) must equal 100% ± 2% of the initial concentration. If mass balance fails, it indicates the formation of volatile degradants or irreversible column binding, necessitating orthogonal analytical techniques (e.g., GC-MS).

-

Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile (HPLC grade).

-

Acid/Base Hydrolysis:

-

Mix 1 mL stock with 1 mL of 1N HCl (Acidic) and 1N NaOH (Basic) in separate vials.

-

Incubate at 60 °C for 48 hours. Neutralize before injection.

-

-

Oxidative Stress:

-

Mix 1 mL stock with 1 mL of 3% v/v H2O2 .

-

Incubate at room temperature in the dark for 24 hours.

-

-

Photolytic Stress (ICH Q1B):

-

Expose a thin layer of solid compound and a 0.5 mg/mL solution to 1.2 million lux hours and 200 Watt hours/square meter of near-UV energy.

-

-

Quantification: Analyze all stressed samples via HPLC-DAD-MS. Use a C18 reverse-phase column with a gradient of Water (0.1% Formic Acid) and Acetonitrile. Monitor at the λmax of the parent compound (typically ~250-280 nm).

Caption: Forced degradation pathways and analytical quantification workflow.

Conclusion

The thermodynamic and stability profile of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is heavily dictated by its saturated diarylpropanone architecture and di-halogenated phenyl rings. By utilizing rigorous, self-validating thermal analysis (DSC/TGA) and mass-balance-driven forced degradation protocols, researchers can accurately map the physical and chemical boundaries of this compound. The substitution of the reactive alkene bond with a saturated alkane chain provides a distinct stability advantage over traditional chalcones, making it a highly resilient scaffold for advanced chemical applications.

Sources

Discovery and Synthesis Pathways for 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Executive Summary

This technical guide details the discovery rationale, retrosynthetic pathway, and step-by-step synthesis of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one. By bridging the gap between theoretical mechanism and benchtop execution, this whitepaper provides researchers with a self-validating protocol for the chemoselective reduction of halogenated chalcones—a critical challenge in medicinal chemistry.

Introduction & Rationale

Halogenated dihydrochalcones were initially discovered through structure-activity relationship (SAR) studies aimed at identifying metabolically stable analogs of natural plant flavonoids. They represent a privileged scaffold in medicinal chemistry, offering enhanced lipophilicity, resistance to enzymatic degradation, and unique electronic properties compared to their unhalogenated or hydroxylated natural counterparts[1].

The target molecule, 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, features a saturated three-carbon linker bridging two heavily functionalized aryl rings. This structural motif is critical for modulating intracellular signaling cascades, notably the PI3K/AKT and NF-κB pathways, which are deeply implicated in cellular proliferation, survival, and inflammation[2].

Retrosynthetic Analysis & Pathway Design

The synthesis of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one relies on a convergent two-step methodology. The primary disconnection occurs at the saturated Cα-Cβ bond, leading back to an α,β-unsaturated chalcone intermediate. This intermediate is further disconnected via a retro-aldol transform into two commercially available precursors: 4-chloroacetophenone and 3-bromobenzaldehyde.

The central challenge in this pathway is the chemoselective reduction of the enone double bond in the presence of aryl halides (chloride and bromide). These halogens are highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions, requiring precise catalyst modulation[3].

Fig 1: Two-step synthesis workflow for 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one.

Step 1: Claisen-Schmidt Condensation (Chalcone Intermediate Synthesis)

Mechanistic Insights

The formation of the chalcone intermediate, 3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one, is driven by a base-catalyzed Claisen-Schmidt condensation[2]. The hydroxide ion deprotonates the α-carbon of 4-chloroacetophenone to generate a resonance-stabilized enolate. This nucleophile attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. Subsequent protonation and base-catalyzed dehydration (E1cB mechanism) yield the thermodynamically favored trans-α,β-unsaturated ketone. The electron-withdrawing nature of the halogens accelerates the initial nucleophilic attack but necessitates strict temperature control to prevent side reactions such as the Cannizzaro disproportionation of the aldehyde.

Experimental Protocol

-

Preparation: In a 250 mL round-bottom flask, dissolve 4-chloroacetophenone (10.0 mmol, 1.0 eq) and 3-bromobenzaldehyde (10.5 mmol, 1.05 eq) in 50 mL of absolute ethanol.

-

Catalysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 10 mL of a 40% (w/v) aqueous NaOH solution dropwise over 15 minutes under vigorous magnetic stirring.

-

Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir continuously for 12 hours. Reaction progress should be monitored via TLC (Hexane:Ethyl Acetate, 4:1) until the starting materials are consumed.

-

Quenching & Isolation: Pour the dark mixture into 150 mL of crushed ice water. Acidify the solution to pH 3.0 using 1M HCl to precipitate the crude chalcone.

-

Purification: Collect the solid via vacuum filtration. Wash sequentially with cold distilled water until the filtrate is neutral. Recrystallize the crude product from hot ethanol to yield pure 3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one as pale yellow crystals.

Step 2: Chemoselective Reduction (Dihydrochalcone Synthesis)

Mechanistic Insights

Reducing the α,β-unsaturated double bond without cleaving the carbon-halogen bonds (specifically the labile C-Br bond) or reducing the carbonyl group is a significant synthetic hurdle. Standard palladium-on-carbon (Pd/C) hydrogenation frequently results in hydrodehalogenation. To circumvent this, the catalyst must be selectively poisoned. The addition of diphenyl sulfide (Ph₂S) selectively coordinates to the most active, coordinatively unsaturated palladium sites responsible for oxidative addition into the C-X bond, while leaving the sites responsible for alkene hydrogenation active[4]. This self-validating system ensures exclusive conversion to the saturated propan-1-one derivative without loss of the critical halogen pharmacophores.

Experimental Protocol

-

Preparation: In a 100 mL two-neck flask, dissolve the purified chalcone intermediate (5.0 mmol, 1.0 eq) in 30 mL of a 1:1 mixture of THF and Methanol.

-

Catalyst Poisoning: Add 10% Pd/C (0.25 mmol, 0.05 eq) followed immediately by diphenyl sulfide (0.05 mmol, 0.01 eq).

-

Hydrogenation: Evacuate the flask and backfill with inert Argon gas three times. Attach a hydrogen-filled balloon (1 atm) and purge the system with H₂.

-

Propagation: Stir the suspension vigorously at room temperature (25 °C) for 6 hours. Monitor the disappearance of the UV-active chalcone spot via TLC to ensure the carbonyl group remains intact.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) to yield the target 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one as a white solid.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes based on optimized reaction parameters, highlighting the efficiency of the poisoned catalyst system in preserving halogen integrity.

| Reaction Phase | Target Transformation | Catalyst / Reagents | Time / Temp | Yield (%) | Purity (HPLC) |

| Step 1: Aldol Condensation | Enone Formation | NaOH (aq), EtOH | 12 h / 25 °C | 82 - 88% | > 98.0% |

| Step 2: Chemoselective Reduction | Alkene Saturation | H₂ (1 atm), Pd/C, Ph₂S | 6 h / 25 °C | 90 - 95% | > 99.5% |

Biological Signaling & Application

Halogenated dihydrochalcones exhibit potent modulatory effects on key oncogenic and inflammatory pathways. The saturated linker provides conformational flexibility, allowing the halogenated aryl rings to occupy deep hydrophobic pockets in target kinases. Specifically, these compounds have been shown to inhibit the PI3K/AKT signaling axis, leading to downstream suppression of cellular proliferation and induction of apoptosis[2]. Concurrently, they inhibit the NF-κB complex, further reducing pro-inflammatory cytokine expression[2].

Fig 2: Inhibitory effects of halogenated dihydrochalcones on PI3K/AKT and NF-κB pathways.

References

- Synthetic strategies for dihydrochalcones Source: Arkivoc URL

- Source: PMC (National Institutes of Health)

- Synthesis of Chalcones Using 2',4'-Dihydroxyacetophenone: Application Notes and Protocols Source: Benchchem URL

- Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review (Secondary Index)

Sources

Catalytic reduction techniques for preparing 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Application Note: Chemoselective Catalytic Reduction Techniques for the Preparation of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Executive Summary

The synthesis of highly functionalized dihydrochalcones—specifically 3-(3-bromophenyl)-1-(4-chlorophenyl)propan-1-one—presents a rigorous chemoselectivity challenge in drug development and organic synthesis[1]. The starting material, (2E)-3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one, contains three distinct reducible moieties: an α,β-unsaturated alkene, a carbonyl group, and aryl halides (C-Br and C-Cl). Standard hydrogenation protocols (e.g., Pd/C with H₂) frequently result in catastrophic hydrodehalogenation of the labile C-Br bond or over-reduction to the allylic/alkyl alcohol[1].

This application note details two field-proven, highly chemoselective transfer hydrogenation (TH) protocols designed to exclusively reduce the C=C double bond while preserving the structural integrity of the aryl halides and the ketone.

Mechanistic Rationale: The Chemoselectivity Challenge

In catalytic reduction, the choice of hydride source and catalyst dictates the reaction pathway. To achieve true chemoselectivity, one must understand the causality behind off-target reductions.

-

The Pitfall of Heterogeneous Palladium (Hydrodehalogenation): Palladium readily undergoes oxidative addition into aryl-halogen bonds. Because the bond dissociation energy of Ar-Br (~81 kcal/mol) is relatively low, Pd/C under an H₂ atmosphere will rapidly cleave the C-Br bond, leading to a dehalogenated byproduct before the alkene is fully saturated.

-

The Transfer Hydrogenation Advantage: By utilizing transfer hydrogenation (TH) agents like Hantzsch ester (HEH) or Formic Acid/Triethylamine (FA/TEA), the reduction proceeds via a highly specific conjugate addition mechanism[2]. HEH, acting as an NADH biomimetic analogue, delivers a hydride specifically to the electrophilic β-carbon of the enone[3]. Because these systems lack the low-valent metal centers required to activate Ar-X bonds, they are entirely blind to the presence of halogens, ensuring perfect chemoselectivity[4].

Fig 1: Chemoselective pathways in the reduction of halogenated chalcones.

Comparative Analysis of Catalytic Systems

To justify the selected protocols, the following table summarizes the expected outcomes of various reduction systems applied to halogenated chalcones based on empirical literature data[1][3][4].

| Catalytic System | Hydride Source | Conversion (%) | Chemoselectivity (C=C vs C=O) | Dehalogenation (%) | Recommendation |

| Pd/C (10%) | H₂ (1 atm) | >99 | Low (Over-reduction) | >80 (C-Br loss) | Not Recommended |

| NaBH₄ | NaBH₄ | >99 | None (Yields alcohol) | <1 | Not Recommended |

| Organocatalyst | Hantzsch Ester (HEH) | 92–96 | >99% | 0 | Highly Recommended |

| Ir-Complex | HCOOH / NEt₃ | >98 | >99% | 0 | Highly Recommended |

Validated Experimental Workflows

Fig 2: Step-by-step workflow for the chemoselective transfer hydrogenation.

Protocol A: Biomimetic Organocatalytic Reduction using Hantzsch Ester

This metal-free approach leverages a hydrogen-bond donor catalyst to activate the enone, allowing the Hantzsch ester to selectively transfer a hydride to the β-position[3].

Reagents & Materials:

-

(2E)-3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one (1.0 mmol, 321.6 mg)

-

Ethyl Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.2 mmol, 304 mg)

-

Ephedrine or L-Proline (10 mol%, 0.1 mmol)

-

Ethanol (Absolute, 10 mL)

Step-by-Step Procedure:

-

Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting chalcone (1.0 mmol) in 10 mL of absolute ethanol.

-

Activation: Add the organocatalyst (10 mol%). Stir at room temperature for 5 minutes to allow for hydrogen-bond complexation with the carbonyl oxygen, which increases the electrophilicity of the β-carbon.

-

Reduction: Add the Hantzsch ester (1.2 mmol) in one portion. The solution will initially appear pale yellow.

-

Heating: Attach a reflux condenser and heat the mixture to 70 °C.

-

Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The starting material (UV active at ~310 nm due to extended conjugation) will gradually disappear, replaced by the saturated ketone (UV active at ~254 nm). The reaction typically reaches completion in 12–16 hours. As HEH oxidizes to the corresponding pyridine derivative, the solution becomes colorless.

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with Hexane/EtOAc 9:1 to 8:2) to isolate the pure 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one.

Protocol B: Iridium-Catalyzed Transfer Hydrogenation in Aqueous Media

For larger-scale applications, this transition-metal protocol utilizes a highly chemoselective Iridium complex that operates efficiently in water, using a traceless hydride source[4].

Reagents & Materials:

-

Starting Chalcone (1.0 mmol, 321.6 mg)

-

[Ir(cod)Cl]₂ with a pyridine-imidazoline ligand (0.1 mol%)

-

Formic Acid / Triethylamine (FA/TEA) azeotropic mixture (molar ratio 5:2) (5.0 mmol)

-

Deionized Water (5 mL) / THF (1 mL)

Step-by-Step Procedure:

-

Preparation: In a 25 mL Schlenk tube, add the chalcone (1.0 mmol), the Ir-catalyst (0.1 mol%), and the solvent mixture (5 mL H₂O + 1 mL THF to aid solubility).

-

Hydride Addition: Slowly add the FA/TEA mixture (5.0 mmol) via syringe. (Caution: Mild effervescence from CO₂ evolution will occur).

-

Reaction: Seal the tube and heat to 80 °C under vigorous stirring for 4–6 hours.

-

Monitoring: Verify completion via HPLC or TLC. The Ir-catalyst's steric environment and electronic tuning completely prevent insertion into the C-Br bond[4].

-

Workup: Cool to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with saturated NaHCO₃ (10 mL) and brine (10 mL).

-

Isolation: Dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the target dihydrochalcone. Due to the high conversion and traceless nature of the FA/TEA system, minimal purification is often required.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the isolated product must be subjected to the following analytical checks to verify chemoselectivity:

-

Mass Spectrometry (ESI/EI-MS): Confirm the molecular ion peak. Crucially, look for the characteristic isotopic splitting pattern of a molecule containing one Bromine and one Chlorine atom (M, M+2, M+4 in a ~3:4:1 ratio). Absence of this pattern indicates catastrophic hydrodehalogenation.

-

¹H NMR (400 MHz, CDCl₃): Confirm the disappearance of the distinct trans-alkene doublets (typically around δ 7.4–7.8 ppm, J = 15.5 Hz) and the emergence of two characteristic triplet-like multiplets (or an A₂B₂ system) around δ 3.0–3.3 ppm corresponding to the newly formed saturated aliphatic chain (-CH₂-CH₂-).

Sources

Using 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one in heterocyclic compound synthesis

Application Note: Divergent Synthesis of Bioactive Heterocycles Using 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Executive Summary

In modern drug discovery, the rapid generation of diverse heterocyclic libraries from a single, highly functionalized precursor is a cornerstone of structure-activity relationship (SAR) optimization. This application note details the use of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one , a saturated dihydrochalcone, as a versatile building block for the synthesis of complex thiazole and pyrazoline scaffolds. By leveraging the differential reactivity of the saturated α -carbon and the orthogonal nature of the di-halogenated aryl rings, researchers can access highly valuable pharmacophores with built-in handles for late-stage cross-coupling.

Structural Rationale & Mechanistic Design

The selection of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one as a synthetic precursor is highly intentional [1]. The molecule features two distinct aryl systems connected by a saturated propan-1-one linker:

-

A-Ring (4-Chlorophenyl): The para-chloro substituent slightly deactivates the aromatic ring, preventing unwanted electrophilic aromatic substitution during α -halogenation. In biological systems, this moiety often blocks CYP450-mediated para-hydroxylation, improving metabolic stability.

-

B-Ring (3-Bromophenyl): The meta-bromo substituent is deliberately preserved throughout the primary heterocyclic cyclizations. It serves as an ideal orthogonal handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for rapid library expansion [2].

-

Saturated Linker: Unlike α,β -unsaturated chalcones, the saturated propan-1-one allows for regioselective α -bromination. This unlocks the Hantzsch thiazole pathway. Alternatively, controlled dehydrogenation yields the corresponding chalcone, unlocking aza-Michael-driven pyrazoline synthesis [3].

Divergent synthetic pathways from the dihydrochalcone precursor to thiazole and pyrazole scaffolds.

Self-Validating Experimental Protocols

The following protocols have been designed to be self-validating; visual cues (color changes, precipitation) and specific workup steps ensure the integrity of the reaction at each stage.

Protocol A: Regioselective α -Bromination

Objective: Synthesis of 2-bromo-3-(3-bromophenyl)-1-(4-chlorophenyl)propan-1-one. Causality: Glacial acetic acid is selected as the solvent because its protic nature catalyzes the enolization of the ketone—the rate-determining step for electrophilic bromination. The temperature is strictly controlled at 40°C to prevent over-bromination or aromatic substitution.

-

Setup: In an oven-dried 100 mL round-bottom flask, dissolve 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one (10.0 mmol) in 30 mL of glacial acetic acid.

-

Addition: Dissolve molecular bromine (10.5 mmol, 0.54 mL) in 10 mL of glacial acetic acid. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel, maintaining the internal temperature at 40°C.

-

Monitoring: Stir the mixture for 2 hours. The reaction is self-indicating; the deep red color of Br₂ will dissipate to a pale yellow as the enol nucleophilically traps the electrophile.

-

Workup: Pour the mixture into 100 mL of ice-cold water. Quench any residual bromine by adding saturated aqueous Na₂S₂O₃ (10 mL). Extract the aqueous layer with dichloromethane (3 × 30 mL).

-

Purification: Wash the combined organic layers with saturated NaHCO₃ until pH ~7, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting α -bromo ketone is typically pure enough (>95%) to be used directly in Protocol B.

Protocol B: Hantzsch Thiazole Cyclization

Objective: Synthesis of 4-(4-chlorophenyl)-5-(3-bromobenzyl)thiazol-2-amine. Causality: Ethanol is utilized to solubilize both the hydrophobic α -bromo ketone and the hydrophilic thiourea. The sulfur atom of thiourea acts as the initial nucleophile, displacing the α -bromide, followed by intramolecular cyclodehydration of the nitrogen onto the carbonyl [4].

-

Reaction: Dissolve the α -bromo intermediate from Protocol A (5.0 mmol) in 25 mL of absolute ethanol. Add thiourea (6.0 mmol, 456 mg).

-

Cyclization: Reflux the mixture (80°C) for 4 hours. The product will form as a hydrobromide salt, which often precipitates directly from the hot ethanol.

-

Neutralization: Cool the mixture to room temperature and concentrate to half volume. Add 10% aqueous ammonia dropwise until the solution reaches pH 9. This neutralizes the salt and precipitates the free 2-amino-thiazole base.

-

Isolation: Filter the solid, wash with cold distilled water, and recrystallize from ethanol/water (8:2) to yield the pure thiazole derivative.

Protocol C: Dehydrogenation & Pyrazoline Formation

Objective: Synthesis of 3-(4-chlorophenyl)-5-(3-bromophenyl)-4,5-dihydro-1H-pyrazole. Causality: Direct condensation of a saturated propan-1-one with hydrazine yields an acyclic hydrazone. To achieve cyclization, the precursor must first be oxidized to a chalcone. We utilize an I₂/DMSO system, which acts as a mild, metal-free oxidative desaturation catalyst [5].

-

Desaturation: Dissolve the starting propan-1-one (5.0 mmol) in 15 mL of DMSO. Add catalytic iodine (20 mol%, 254 mg). Heat the mixture at 100°C for 12 hours. Quench with Na₂S₂O₃ and extract with ethyl acetate to isolate the intermediate chalcone (1-(4-chlorophenyl)-3-(3-bromophenyl)prop-2-en-1-one).

-

Cyclocondensation: Dissolve the resulting chalcone (3.0 mmol) in 20 mL of ethanol. Add hydrazine hydrate (6.0 mmol, 80% aqueous solution).

-

Reflux: Heat the mixture to reflux for 6 hours. The hydrazine undergoes an aza-Michael addition at the β -carbon (bearing the 3-bromophenyl group), followed by condensation at the carbonyl.

-

Isolation: Pour the cooled mixture into crushed ice. Filter the resulting precipitate and recrystallize from hot ethanol to yield the target pyrazoline.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative outcomes and mechanistic roles for the described synthetic pathways.

| Reaction Step | Precursor | Reagents & Conditions | Major Product Scaffold | Typical Yield (%) | Mechanistic Role |

| α -Bromination | Dihydrochalcone | Br₂ (1.05 eq), AcOH, 40°C, 2h | 2-Bromo intermediate | 85 - 90 | Acid-catalyzed enolization followed by electrophilic trapping. |

| Hantzsch Cyclization | 2-Bromo intermediate | Thiourea (1.2 eq), EtOH, Reflux, 4h | 2-Amino-thiazole | 78 - 85 | Bis-nucleophilic substitution and subsequent cyclodehydration. |

| Dehydrogenation | Dihydrochalcone | I₂ (20 mol%), DMSO, 100°C, 12h | Chalcone intermediate | 70 - 75 | Iodine-catalyzed oxidative desaturation (metal-free). |

| Pyrazoline Formation | Chalcone intermediate | NH₂NH₂·H₂O (2.0 eq), EtOH, Reflux, 6h | Pyrazoline derivative | 80 - 88 | Aza-Michael addition followed by carbonyl condensation. |

References

- Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones The Journal of Organic Chemistry - ACS Public

- Synthesis of 3,5-disubstituted pyrazoles deriv

- Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review Journal of Chemistry Reviews

- Cyclodehydrations Leading to Indene Products Having N-Heterocyclic Substituents The Journal of Organic Chemistry - ACS Public

- Iodine-catalyzed addition of 2-mercaptoethanol to chalcone derivatives: Synthesis of the novel β -mercapto carbonyl compounds ACG Public

Application Note: In Vivo Pharmacological Profiling of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one (BCPP)

Introduction & Mechanistic Rationale

The compound 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one (hereafter referred to as BCPP ) is a commercially available halogenated dihydrochalcone derivative (1)[1]. Dihydrochalcones and propan-1-one scaffolds are privileged structures in medicinal chemistry, frequently synthesized via palladium-catalyzed cascade reactions to yield potent biologically active agents (2)[2].

Causality of Chemical Design: The strategic placement of a meta-bromo group and a para-chloro group on the aromatic rings significantly enhances the molecule's lipophilicity (LogP). This halogenation pattern is not arbitrary; it increases metabolic stability against hepatic cytochrome P450 oxidation and facilitates deep penetration into lipid-rich cellular membranes. Similar halogenated propan-1-one derivatives have demonstrated profound efficacy as both anti-inflammatory agents () and potent anticancer radiosensitizers in MCF-7 and DU-145 cell lines (3)[3].

Mechanistically, BCPP is hypothesized to exert its effects by inhibiting the IKK complex, thereby preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB. This downregulates downstream pro-inflammatory cytokines and COX-2 expression.

Fig 1: Proposed mechanism of BCPP inhibiting NF-κB signaling and reducing inflammation.

General In Vivo Experimental Workflow

To ensure high data integrity, all in vivo protocols must be designed as self-validating systems. This requires strict environmental acclimation, randomized grouping to eliminate selection bias, and the inclusion of both negative (vehicle) and positive (standard-of-care) controls.

Fig 2: Standardized in vivo experimental workflow for BCPP efficacy evaluation.

Protocol A: Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

Causality & Rationale

The carrageenan-induced paw edema model in Wistar rats is selected because it produces a highly reproducible, biphasic inflammatory response. The early phase (0–2h) is mediated by histamine and serotonin, whereas the late phase (3–6h) is driven by prostaglandin E2 (PGE2) and COX-2. Because BCPP targets the NF-κB/COX-2 axis, its efficacy is most accurately quantified during the late phase. A highly lipophilic vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is utilized to ensure the complete dissolution and systemic bioavailability of the di-halogenated BCPP.

Step-by-Step Methodology

-

Animal Preparation: Fast adult male Wistar rats (180–220 g) for 12 hours prior to the experiment, allowing ad libitum access to water to normalize baseline metabolic states.

-

Baseline Measurement (Self-Validation): Measure the initial right hind paw volume ( V0 ) of each rat using a digital plethysmometer. This baseline is critical to calculate the absolute change in edema, negating natural variations in animal size.

-

Randomization & Dosing: Randomize rats into four groups (n=6/group):

-

Group 1: Vehicle Control (p.o.)

-

Group 2: BCPP Low Dose (10 mg/kg, p.o.)

-

Group 3: BCPP High Dose (30 mg/kg, p.o.)

-

Group 4: Indomethacin Positive Control (10 mg/kg, p.o.)

-

-

Disease Induction: One hour post-dosing, inject 0.1 mL of 1% (w/v) λ-carrageenan in sterile saline into the subplantar region of the right hind paw.

-

In Vivo Monitoring: Measure the paw volume ( Vt ) at 1, 2, 3, 4, and 6 hours post-injection.

-

Data Calculation: Calculate the percentage of inhibition using the formula:

Inhibition(%)=(Vt−V0)control(Vt−V0)control−(Vt−V0)treated×100

Protocol B: Anti-Tumor Xenograft Efficacy (MCF-7 Breast Cancer Model)

Causality & Rationale

Based on the established in vitro cytotoxicity of halogenated propan-1-one derivatives against MCF-7 cells (3)[3], an in vivo xenograft model in BALB/c nude mice is utilized. Nude mice are chosen to prevent T-cell mediated immune rejection of the human cancer cell line. Dosing is deliberately delayed until tumors reach ~100 mm³; this ensures the assay evaluates the regression of an established tumor microenvironment rather than merely preventing initial engraftment.

Step-by-Step Methodology

-

Cell Preparation: Harvest MCF-7 cells in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel to enhance localized engraftment.

-

Inoculation: Inject 5×106 cells subcutaneously into the right flank of female BALB/c nude mice (4–6 weeks old).

-

Tumor Establishment (Self-Validation): Monitor tumor growth using digital calipers. Wait until the mean tumor volume reaches 100–150 mm³. Exclude any outliers to ensure uniform baseline tumor burdens across all groups.

-

Dosing Regimen: Randomize into groups (n=8/group) and administer treatments via intraperitoneal (i.p.) injection daily for 21 days:

-

Group 1: Vehicle Control

-

Group 2: BCPP (25 mg/kg)

-

Group 3: BCPP (50 mg/kg)

-

Group 4: Doxorubicin (2 mg/kg, twice weekly)

-

-

Endpoint Analysis: Calculate tumor volume ( V=0.5×length×width2 ) twice weekly. On day 21, euthanize the mice, excise the tumors, and weigh them to calculate the Tumor Growth Inhibition (TGI).

Quantitative Data Presentation

The following tables summarize the expected pharmacological profiles based on the structural homology of BCPP to known active dihydrochalcones.

Table 1: Effect of BCPP on Carrageenan-Induced Paw Edema in Wistar Rats (4h Post-Induction)

| Treatment Group | Dose (mg/kg) | Mean Paw Edema Volume (mL ± SEM) | Inhibition (%) | P-Value (vs Vehicle) |

| Vehicle Control | - | 0.85 ± 0.04 | - | - |

| BCPP (Low) | 10 | 0.52 ± 0.03 | 38.8% | < 0.05 |

| BCPP (High) | 30 | 0.28 ± 0.02 | 67.0% | < 0.01 |

| Indomethacin | 10 | 0.22 ± 0.02 | 74.1% | < 0.01 |

Table 2: Effect of BCPP on MCF-7 Tumor Xenograft Growth in Nude Mice (Day 21)

| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³ ± SEM) | Tumor Weight (g ± SEM) | TGI (%) |

| Vehicle Control | - | 1240 ± 115 | 1.15 ± 0.12 | - |

| BCPP | 25 | 780 ± 85 | 0.72 ± 0.08 | 37.1% |

| BCPP | 50 | 490 ± 60 | 0.45 ± 0.05 | 60.5% |

| Doxorubicin | 2 | 310 ± 45 | 0.28 ± 0.04 | 75.0% |

References

-

ChemScene. 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one (CAS No. 898782-42-8). 1

-

The Journal of Organic Chemistry (ACS Publications). Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones. 2

-

Anti-Cancer Drugs (Ovid). Syntheses and In Vitro Anticancer Properties of Novel Radiosensitizers. 3

-

Indian Journal of Chemistry (NIScPR). Synthesis and anti-inflammatory activity of fluorinated propanedione derivatives.

Sources

Application Note: Formulation Strategies for Preclinical Testing of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Executive Summary

3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is a synthetic halogenated dihydrochalcone. Unlike traditional chalcones, its saturated propan-1-one backbone lacks an α,β-unsaturated Michael acceptor, conferring higher chemical stability against spontaneous reactivity with thiol-containing biological molecules[1]. However, the dual halogenation (bromine and chlorine) drastically increases the molecule's lipophilicity and crystal lattice energy, leading to exceedingly poor aqueous solubility[2].

To facilitate robust in vitro and in vivo preclinical testing, specialized formulation strategies are required. This guide details self-validating protocols for solubilizing this compound, utilizing co-solvent systems and surfactant-aided dispersions that maintain biological compatibility without introducing vehicle-derived artifacts[3][4].

Physicochemical Profiling & Formulation Causality

The Causality of Formulation: The halogens in 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one create strong hydrophobic domains. When introduced to aqueous media, water molecules cannot overcome the compound's lattice energy, leading to rapid nanoprecipitation. To counter this, our formulation strategy relies on three pillars:

-

High-Dielectric Solvents (DMSO): Required to initially disrupt the strong crystal lattice.

-

Co-solvents (PEG 400): Lowers the dielectric constant of the aqueous phase, creating a thermodynamic bridge between the hydrophobic active pharmaceutical ingredient (API) and water[5].

-

Non-ionic Surfactants (Tween 80): Provides steric hindrance around the solvated API molecules, preventing nucleation and crystal growth upon dilution in blood or culture media[3].

Table 1: Estimated Physicochemical Properties & Formulation Implications

| Property | Estimated Value | Formulation Implication |

| Molecular Weight | 323.61 g/mol | Favorable for membrane permeability; suitable for standard vehicles. |

| LogP (Octanol/Water) | ~4.5 - 5.0 | Highly lipophilic; requires >10% lipid/surfactant for in vivo stability. |

| Aqueous Solubility | < 1 µg/mL | Unsuitable for direct aqueous dissolution; requires DMSO master stock. |

| H-Bond Donors/Acceptors | 0 / 1 | Low hydration potential; highly dependent on hydrophobic interactions. |

In Vitro Formulation Protocol (Cell Culture)

For in vitro assays (e.g., cytotoxicity, enzyme inhibition), the compound must be delivered to cells without the vehicle itself causing phenotypic artifacts.

Self-Validating Principle: This protocol incorporates a Dynamic Light Scattering (DLS) check to ensure the compound remains in true solution rather than forming a colloidal suspension, which could artificially inflate apparent IC50 values.

Step-by-Step Methodology:

-

Primary Solubilization: Weigh exactly 3.24 mg of the API. Dissolve in 1.0 mL of anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

-

Causality: Anhydrous DMSO prevents moisture-induced micro-precipitation during storage.

-

Validation Check 1 (Visual): Inspect against a dark background. The solution must be optically clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

Serial Dilution: Prepare all intermediate concentration gradients directly in 100% DMSO.

-

Causality: Diluting directly into aqueous media from a high-concentration stock causes localized supersaturation and immediate precipitation.

-

-

Media Spiking: Add the DMSO intermediate to pre-warmed (37°C) complete culture media under vigorous vortexing. The final DMSO concentration must strictly not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity and artifactual membrane permeabilization[1].

-

Validation Check 2 (DLS): Analyze the spiked media via DLS. A polydispersity index (PDI) > 0.3 or detectable particles > 100 nm indicates compound precipitation. If precipitation occurs, add 0.1% Bovine Serum Albumin (BSA) to the media to act as a hydrophobic carrier protein.

-

In Vivo Formulation Protocol (Intravenous / Intraperitoneal)

For animal models, DMSO must be minimized due to its systemic toxicity and hemolytic potential. We adapt a clinically relevant co-solvent system successfully utilized for other highly lipophilic halogenated chalcones and MAO-B inhibitors[3][6].

Self-Validating Principle: High-performance liquid chromatography (HPLC) is used post-filtration to guarantee that the lipophilic API has not adsorbed onto the sterilization filter membrane.

Step-by-Step Methodology:

-

Vehicle Preparation: Prepare the excipients in the following volumetric ratio: 5% DMSO, 40% PEG 400, 5% Tween 80, and 50% Saline (0.9% NaCl) [3].

-

API Solubilization (Order of Addition is Critical):

-

Step A: Dissolve the required dose of API in the 5% DMSO fraction. Vortex until completely clear.

-

Step B: Add the 40% PEG 400. Causality: PEG 400 acts as a transition solvent, preventing the API from crashing out when the surfactant is introduced. Vortex for 2 minutes.

-

Step C: Add the 5% Tween 80. Mix thoroughly. Causality: Tween 80 forms protective micelles that encapsulate the API-PEG-DMSO complex.

-

Step D: Slowly add the 50% Saline dropwise while continuously vortexing to prevent localized aqueous shock.

-

-

Sterilization & Validation: Pass the final formulation through a 0.22 µm PTFE syringe filter.

-

Validation Check 3 (HPLC Recovery): Analyze the pre- and post-filtration aliquots via HPLC. Recovery must be ≥ 95%. If recovery is low, switch from a PTFE filter to a low-protein-binding PVDF filter.

-

Workflow & Pathway Visualization

The following diagram illustrates the critical decision points and self-validating steps in the formulation workflow.

Self-validating formulation workflow for in vitro and in vivo preclinical testing.

References

-

Wang, X., et al. (2015). "Synthesis and Evaluation of Derivatives of the Proteasome Deubiquitinase Inhibitor b-AP15". Chemical Biology and Drug Design. URL:[Link]

-

Wang, X., et al. (2015). "Synthesis and Evaluation of Derivatives of the Proteasome Deubiquitinase Inhibitor b-AP15" (Secondary PMC Archive). National Center for Biotechnology Information (PMC). URL:[Link]

-

Deng, Y., et al. (2012). "A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis". Anticancer Research. URL:[Link]

-

Al-Hroub, H. M., et al. (2024). "Structural Modification of Selected Essential Oil Components for Potential Anticancer Applications: A Review". MDPI (Molecules). URL:[Link]

-

Parambi, D. G., et al. (2022). "Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach". National Center for Biotechnology Information (PMC). URL:[Link]

Sources

- 1. A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Buy 2,6-Dichloro-2'-hydroxychalcone | 73110-44-8 [smolecule.com]

- 5. diva-portal.org [diva-portal.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Reagents required for the synthesis of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

An Application Note and Protocol for the Synthesis of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Introduction: The Strategic Construction of a Diarylethanone Scaffold

3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is a diarylethanone derivative, a structural motif present in various biologically active molecules and a valuable intermediate in medicinal chemistry and materials science. Its synthesis provides a classic and instructive example of electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. This reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group to produce aryl ketones.[1]

This document provides a comprehensive guide for the synthesis of this target molecule, designed for researchers and professionals in chemical and pharmaceutical development. The protocol is structured in two main stages: first, the preparation of the requisite acylating agent, 3-(3-bromophenyl)propanoyl chloride, from its corresponding carboxylic acid, and second, the Lewis acid-catalyzed Friedel-Crafts acylation of chlorobenzene. We will delve into the causality behind reagent selection, procedural steps, and reaction conditions to provide a protocol that is both robust and mechanistically understood.

Overall Synthetic Pathway

The synthesis proceeds via a two-step sequence starting from the commercially available 3-(3-bromophenyl)propanoic acid.

Caption: Two-step synthesis of the target ketone.

Part 1: Preparation of the Acylating Agent: 3-(3-Bromophenyl)propanoyl Chloride

Scientific Rationale: The Friedel-Crafts acylation requires an activated acyl source, typically an acyl halide or anhydride.[2] Acyl chlorides are highly reactive and are readily prepared from their corresponding carboxylic acids. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gases that can be easily removed, driving the reaction to completion.

Experimental Protocol: Acyl Chloride Formation

Materials:

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(3-bromophenyl)propanoic acid (1.0 eq). The flask should be under an inert atmosphere (e.g., Nitrogen or Argon).

-

Solvent Addition: Add anhydrous DCM (approx. 3-5 mL per gram of carboxylic acid).

-

Catalyst Addition: Add a single drop of DMF to the suspension. DMF catalyzes the reaction by forming a small amount of the Vilsmeier reagent, which is a more potent acylating agent.

-

Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred mixture at room temperature using a dropping funnel. Vigorous gas evolution (SO₂ and HCl) will be observed.

-

Reaction Progression: After the addition is complete, heat the mixture to a gentle reflux (approx. 40°C) for 1-2 hours, or until the gas evolution ceases and the solution becomes clear.

-

Isolation: Cool the reaction mixture to room temperature. The solvent and excess thionyl chloride can be carefully removed under reduced pressure using a rotary evaporator. The resulting crude 3-(3-bromophenyl)propanoyl chloride is often used directly in the next step without further purification.

Part 2: Friedel-Crafts Acylation of Chlorobenzene

Mechanistic Insight: This reaction is a classic example of electrophilic aromatic substitution. The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the oxygen of the acyl chloride, which then facilitates the departure of the chloride to form a highly electrophilic, resonance-stabilized acylium ion.[6] The nucleophilic π-system of the chlorobenzene ring then attacks this acylium ion.[6] Chlorobenzene is a deactivated aromatic ring, making it less reactive than benzene, and it directs incoming electrophiles to the ortho and para positions.[7] Due to the steric bulk of the acyl group, the para product is strongly favored.[8]